1-(3-Hydroxy-4-nitrophenyl)ethanone
Overview
Description
1-(3-Hydroxy-4-nitrophenyl)ethanone, also known as Ethanone, is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 1-(3-Hydroxy-4-nitrophenyl)ethanone is 1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3 . The structure of this compound can be viewed using Java or Javascript .Physical And Chemical Properties Analysis
1-(3-Hydroxy-4-nitrophenyl)ethanone is a solid compound . It has a molecular weight of 181.15 . The compound should be stored in a refrigerator .Scientific Research Applications
- Application : 4-Hydroxy-3-nitrophenyl acetyl (NP), a compound similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, is commonly used as a carrier in immunology research .
- Method : NP is a small, soluble molecule that is easily conjugated with haptens. When the hapten binds to specific antibodies, the carrier protein helps to stimulate an immune response and activate B cells .
- Results : This process can lead to the production of specific antibodies against the hapten .
- Application : Compounds like 1-(4-nitrophenyl)ethanone are often subject to thermophysical property analysis .
- Method : This involves dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine .
- Results : The results of such analyses provide critically evaluated thermodynamic property data for pure compounds, with a primary focus on organics .
Immunology Research
Thermophysical Property Analysis
- Application : Compounds like 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde, which are structurally similar to 1-(3-Hydroxy-4-nitrophenyl)ethanone, are used in chemical synthesis .
- Method : The specific methods of application or experimental procedures can vary widely depending on the specific synthesis process .
- Results : The outcomes of these synthesis processes are new compounds that can be used in a variety of applications .
- Application : Compounds like 1-(3-Hydroxy-4-nitrophenyl)ethanone are often subject to chemical property analysis .
- Method : This involves the use of various analytical techniques to determine the structure, properties, and reactivity of the compound .
- Results : The results of such analyses provide valuable information about the compound, which can be used in various scientific fields .
Chemical Synthesis
Chemical Property Analysis
- Application : Compounds like 1-(3-Hydroxy-4-nitrophenyl)ethanone are often subject to chemical structure analysis .
- Method : This involves the use of various analytical techniques to determine the structure of the compound .
- Results : The results of such analyses provide valuable information about the compound, which can be used in various scientific fields .
- Application : Compounds like 1-(3-nitrophenyl)ethanone are often subject to thermophysical property analysis .
- Method : This involves dynamic data analysis, as implemented in software packages like the NIST ThermoData Engine .
- Results : The results of such analyses provide critically evaluated thermodynamic property data for pure compounds .
Chemical Structure Analysis
Thermophysical Property Analysis
Safety And Hazards
properties
IUPAC Name |
1-(3-hydroxy-4-nitrophenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-5(10)6-2-3-7(9(12)13)8(11)4-6/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGMRIVCXMLBNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617310 | |
Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-4-nitrophenyl)ethanone | |
CAS RN |
89942-63-2 | |
Record name | 1-(3-Hydroxy-4-nitrophenyl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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